molecular formula C28H22Cl3N3O5 B8075271 Cilofexor CAS No. 2163097-55-8

Cilofexor

Cat. No. B8075271
CAS RN: 2163097-55-8
M. Wt: 586.8 g/mol
InChI Key: KZSKGLFYQAYZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .


Molecular Structure Analysis

Cilofexor has the chemical formula C28H22Cl3N3O5 . Its molecular weight is 586.85 g/mol . The compound belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring .

Scientific Research Applications

  • Pharmacokinetics and Safety in Healthy Volunteers : Cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were evaluated in healthy participants. The study found cilofexor to be generally well-tolerated, with headache being the most frequently observed treatment-emergent adverse event. This study supported further evaluations of cilofexor in patients with NASH and PSC (Younis et al., 2022).

  • Effectiveness in Primary Sclerosing Cholangitis : A phase II study tested the efficacy of cilofexor in patients with large-duct PSC. The study demonstrated dose-dependent reductions in liver biochemistry, suggesting significant improvements in liver biochemistries and markers of cholestasis in patients with PSC (Trauner et al., 2019).

  • Comparison with Obeticholic Acid : Cilofexor, like obeticholic acid, is a potent FXR agonist. However, it differs as a non-steroidal small molecule. This distinction is important for its therapeutic application and side effect profile (Hoofnagle, 2020).

  • Effects on Portal Hypertension and Liver Fibrosis : A study on rats with non-alcoholic steatohepatitis (NASH) showed that cilofexor reduced portal hypertension and liver fibrosis. This suggests its potential therapeutic benefits in similar human liver conditions (Schwabl et al., 2021).

  • Safety and Efficacy in NASH : A response to a letter critiquing a study on cilofexor's safety and efficacy in NASH patients provided additional insights. It highlighted the dose-dependent improvements in GGT and hepatic fat observed in patients treated with cilofexor (Patel, Chung, & Myers, 2020).

  • Pharmacokinetics in Renal Impairment : A study examining the pharmacokinetics of cilofexor in participants with severe renal impairment showed that cilofexor exposure was not significantly affected by renal impairment, indicating no need for dosage adjustment in these patients (Weber et al., 2023).

Mechanism of Action

Cilofexor acts as an agonist of the farnesoid X receptor (FXR) . In rat models and human clinical trials of NASH, it has been shown to reduce fibrosis and steatosis . In human clinical trials of PSC, it improved cholestasis and reduced markers of liver injury .

Safety and Hazards

Cilofexor is currently under investigation in clinical trials, and its safety profile is still being evaluated .

Future Directions

Cilofexor is currently being evaluated in a Phase 3 trial, the largest placebo-controlled trial in PSC to date . This will allow for a robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . It is also under development for the treatment of compensated cirrhosis .

properties

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilofexor

CAS RN

1418274-28-8
Record name Cilofexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CILOFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofexor
Reactant of Route 2
Cilofexor
Reactant of Route 3
Cilofexor
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilofexor
Reactant of Route 5
Reactant of Route 5
Cilofexor
Reactant of Route 6
Cilofexor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.